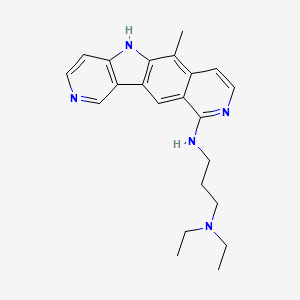
Pazelliptine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pazelliptine, also known as BD 40 or SR 95225A, is a synthetic antitumor drug that binds to DNA sequences, particularly those rich in guanine-cytosine regions. This binding results in cellular DNA lesions, making it a potential candidate for cancer treatment. This compound has been evaluated in preclinical and clinical studies for its efficacy against various types of tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pazelliptine involves several key steps:
Acetylation: 2-methyl-3-aminobenzonitrile is acetylated using acetic anhydride in refluxing acetic acid to form 2-methyl-3-acetylaminobenzonitrile.
Reduction: The acetylated product is reduced with Raney-Nickel in refluxing 50% formic acid to yield 2-methyl-3-acetylaminobenzaldehyde.
Condensation: This intermediate is then condensed with malonic acid in the presence of piperidine in pyridine to form 2-methyl-3-acetylaminocinnamic acid.
Azide Formation: The cinnamic acid derivative is converted to the corresponding azide using ethyl chloroformate and sodium azide in acetone.
Cyclization: The azide undergoes cyclization by heating at 240°C in diphenyl ether to produce 1-hydroxy-5-methyl-6-acetylaminoisoquinoline.
Hydrolysis: The isoquinoline derivative is hydrolyzed with hydrochloric acid in refluxing ethanol to form 1-hydroxy-5-methyl-6-aminoisoquinoline.
Final Condensation: The final product is obtained by condensing the aminoisoquinoline with 4-chloro-3-nitropyridine in dimethylformamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Pazelliptine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced using hydrogen over palladium on carbon in acetic acid.
Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines and thiols in polar solvents like dimethylformamide.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the oxidizing agent and conditions.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with different functional groups replacing the original substituents.
Scientific Research Applications
Chemistry: Used as a model compound for studying DNA-binding properties and the effects of DNA lesions.
Biology: Investigated for its interactions with nucleic acids and its potential to induce apoptosis in cancer cells.
Medicine: Evaluated in preclinical and clinical trials for its antitumor activity against various cancers, including breast, colon, and lung cancers.
Industry: Potential applications in the development of new anticancer drugs and as a tool for studying DNA damage and repair mechanisms .
Mechanism of Action
Pazelliptine exerts its effects by binding to DNA sequences, particularly those rich in guanine-cytosine regions. This binding induces DNA lesions, leading to the inhibition of DNA replication and transcription. The compound also inhibits topoisomerase II, an enzyme crucial for DNA replication and repair. The combined effects of DNA binding and topoisomerase II inhibition result in the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Retelliptine: Another DNA-binding antitumor agent with similar properties.
Cisplatin: A well-known DNA-binding anticancer drug.
AZQ (Diaziquone): An antitumor agent that also binds to DNA and inhibits topoisomerase II.
Uniqueness of Pazelliptine
This compound is unique due to its high affinity for guanine-cytosine-rich DNA sequences and its dual mechanism of action involving both DNA binding and topoisomerase II inhibition.
Properties
CAS No. |
65222-35-7 |
|---|---|
Molecular Formula |
C22H27N5 |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
N',N'-diethyl-N-(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)propane-1,3-diamine |
InChI |
InChI=1S/C22H27N5/c1-4-27(5-2)12-6-9-24-22-18-13-17-19-14-23-10-8-20(19)26-21(17)15(3)16(18)7-11-25-22/h7-8,10-11,13-14,26H,4-6,9,12H2,1-3H3,(H,24,25) |
InChI Key |
LPHSYQSMAGVYNT-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNC1=NC=CC2=C(C3=C(C=C21)C4=C(N3)C=CN=C4)C |
Canonical SMILES |
CCN(CC)CCCNC1=NC=CC2=C(C3=C(C=C21)C4=C(N3)C=CN=C4)C |
Appearance |
Solid powder |
Key on ui other cas no. |
65222-35-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-gamma-diethylaminopropylamino-5-methyl-dipyrido (4,3-b)(3,4-f)indole 10-(3-diethylaminopropylamino)-6-methyl-5H-pyrido(3',4'-4,5)pyrrolo(2,3-g)isoquinoline BD 40 BD-40 DAPA-PPI pazelliptine pazelliptine maleate (1:3) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















